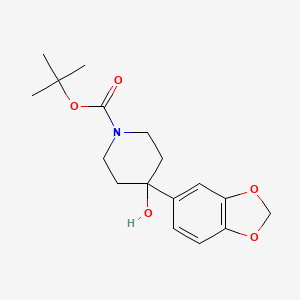

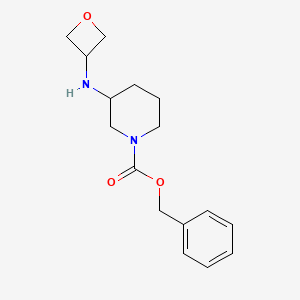

![molecular formula C31H42N6O2 B14789106 1-butan-2-yl-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B14789106.png)

1-butan-2-yl-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GSK126 is a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase. EZH2 is a key component of the polycomb repressive complex 2 (PRC2) that catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to gene silencing. Overexpression of EZH2 has been implicated in various cancers, making it a significant target for cancer therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: GSK126 is synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of GSK126 involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions and purification processes to ensure consistency and quality. The use of advanced technologies and equipment is essential to achieve efficient and cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions: GSK126 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in the reactions involving GSK126 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving GSK126 depend on the specific reagents and conditions used. These products are typically characterized using advanced analytical techniques to ensure their purity and identity .

Wissenschaftliche Forschungsanwendungen

GSK126 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of EZH2 in gene regulation and epigenetics. In biology, GSK126 is used to investigate the effects of EZH2 inhibition on cellular processes such as differentiation, proliferation, and apoptosis .

In medicine, GSK126 has shown promise as a therapeutic agent for the treatment of various cancers, including diffuse large B-cell lymphoma and solid tumors. It has been demonstrated to inhibit tumor growth and metastasis by targeting EZH2 and modulating the tumor microenvironment . Additionally, GSK126 is being explored for its potential use in combination therapies to enhance its efficacy and overcome resistance .

In industry, GSK126 is used in the development of new drugs and therapeutic strategies. Its ability to selectively inhibit EZH2 makes it a valuable tool for drug discovery and development .

Wirkmechanismus

GSK126 exerts its effects by inhibiting the enzymatic activity of EZH2. By binding to the active site of EZH2, GSK126 prevents the methylation of histone H3 at lysine 27 (H3K27me3), leading to the reactivation of silenced genes. This inhibition of EZH2 activity disrupts the polycomb repressive complex 2 (PRC2) and alters gene expression patterns, resulting in the suppression of tumor growth and metastasis .

The molecular targets of GSK126 include various genes involved in cell cycle regulation, apoptosis, and differentiation. The pathways affected by GSK126 include the Wnt, Notch, and Akt signaling pathways, which play critical roles in cancer progression and development .

Vergleich Mit ähnlichen Verbindungen

GSK126 is one of several EZH2 inhibitors that have been developed for cancer therapy. Other similar compounds include tazemetostat, CPI-1205, PF-06821497, and SHR2554 . Compared to these compounds, GSK126 exhibits high selectivity for EZH2 over other methyltransferases and has shown potent antitumor activity in preclinical and clinical studies .

List of Similar Compounds:- Tazemetostat

- CPI-1205

- PF-06821497

- SHR2554

GSK126’s uniqueness lies in its high selectivity and potency as an EZH2 inhibitor, making it a valuable tool for studying the role of EZH2 in cancer and developing targeted therapies .

Eigenschaften

Molekularformel |

C31H42N6O2 |

|---|---|

Molekulargewicht |

530.7 g/mol |

IUPAC-Name |

1-butan-2-yl-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide |

InChI |

InChI=1S/C31H42N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,14-16,18-19,21-22,26,32H,6,9-13,17H2,1-5H3,(H,34,38)(H,35,39) |

InChI-Schlüssel |

BYCUBMPAWWJXIM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5C(CC(NC5=O)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

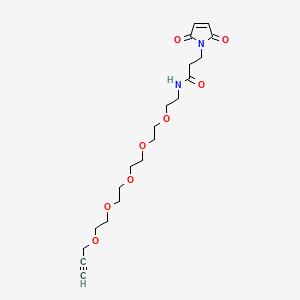

![Butanedioic acid, 1-[2-(dimethylamino)-1-[[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]ethyl] ester](/img/structure/B14789026.png)

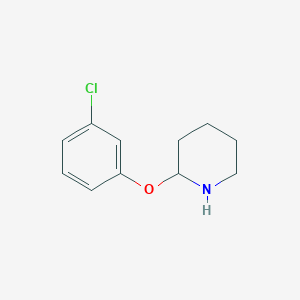

![7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one](/img/structure/B14789028.png)

![tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14789055.png)

![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14789075.png)

![2-amino-N-[(2-cyanophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789097.png)

![4-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B14789107.png)

![2-[4-Chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14789108.png)